
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound that features both alkyne and diol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can be achieved through multi-step organic reactions. One possible route involves the following steps:
Alkyne Formation: Starting with a suitable precursor, an alkyne group can be introduced via a reaction such as the Sonogashira coupling.
Diol Formation:
Dimethoxyethyl Group Introduction: The dimethoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving diols.
Medicine: Exploration of its biological activity and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The alkyne and diol groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
2-(But-2-yn-1-yl)-1,3-propanediol: Lacks the dimethoxyethyl group, making it less complex.
2-(But-2-yn-1-yl)-2-(2-methoxyethyl)propane-1,3-diol: Contains only one methoxy group, altering its reactivity.
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)ethane-1,2-diol: Similar structure but with different positioning of the diol groups.
Uniqueness
The presence of both alkyne and diol functional groups, along with the dimethoxyethyl group, makes 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol unique
属性
CAS 编号 |
828913-51-5 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
2-but-2-ynyl-2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-11(8-12,9-13)7-10(14-2)15-3/h10,12-13H,6-9H2,1-3H3 |
InChI 键 |
OTTUQHJEBLSOCS-UHFFFAOYSA-N |
规范 SMILES |
CC#CCC(CC(OC)OC)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


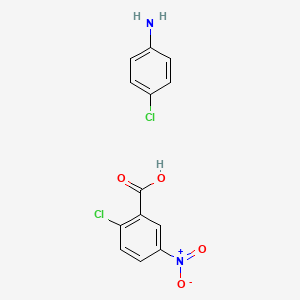
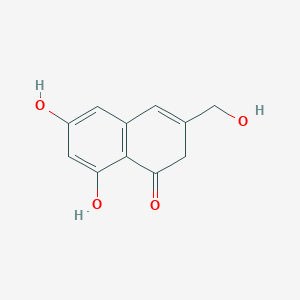

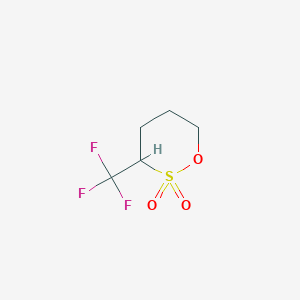
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)

![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
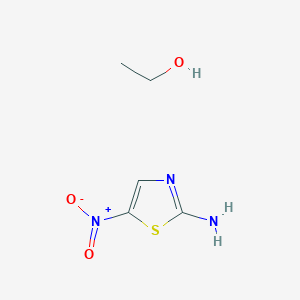
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)

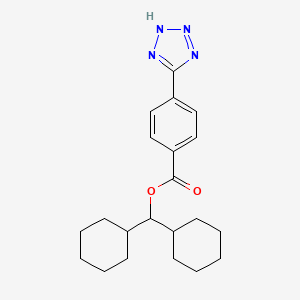
![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
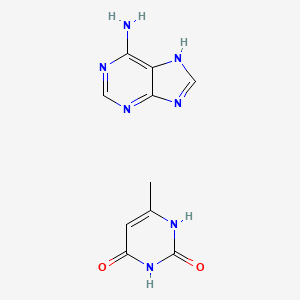
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
